

Foreword: The Versatility of a Privileged Scaffold

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Compound of Interest

Compound Name: 1,2,3-Thiadiazol-4-ylmethanol

CAS No.: 50868-99-0

Cat. No.: B2860808

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The 1,2,3-thiadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal and agricultural chemistry.[1][2] This scaffold is considered a "privileged structure" due to its ability to interact with a wide array of biological targets, leading to a broad spectrum of activities.[1] Its unique electronic properties and mesoionic character facilitate passage across cellular membranes, a critical feature for bioavailability and efficacy.[3][4] This guide provides a comprehensive overview of the diverse biological activities of 1,2,3-thiadiazole derivatives, delves into their mechanisms of action, and presents standardized protocols for their evaluation, offering a foundational resource for professionals in the field.

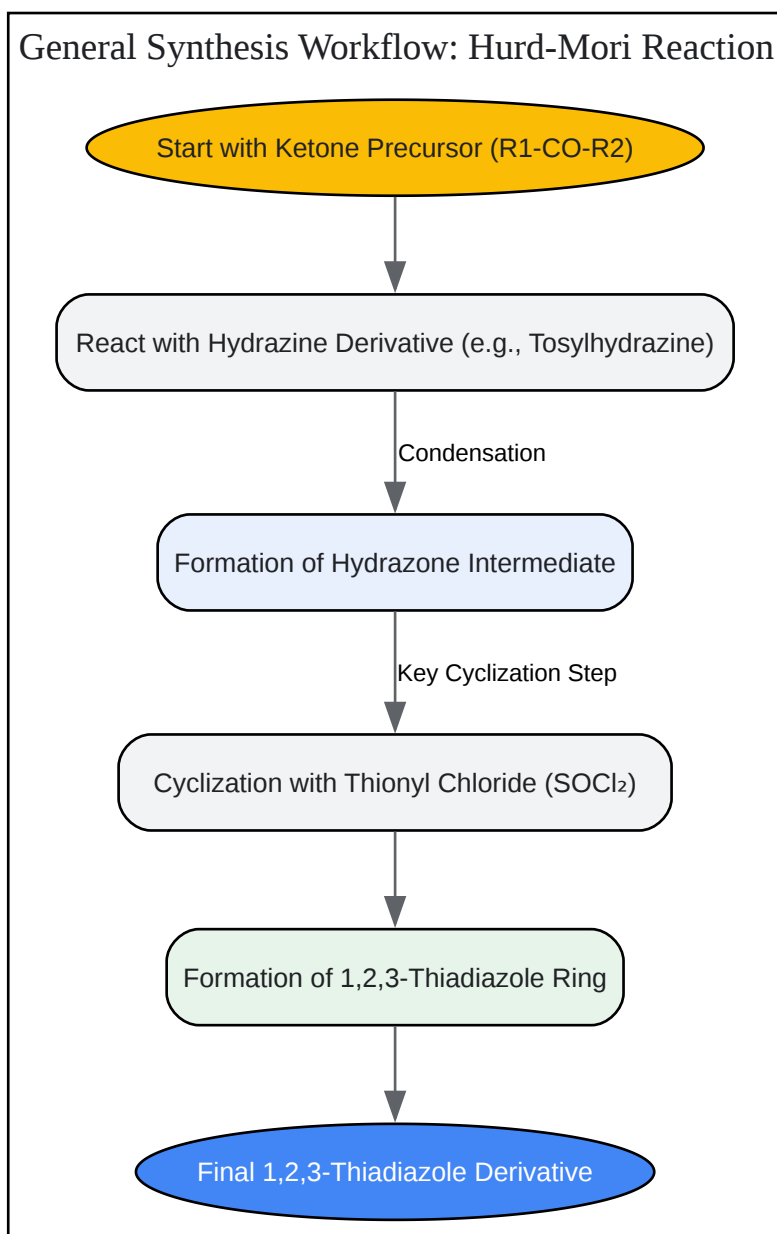
Core Chemistry and Synthesis: Building the Foundation

A deep understanding of the biological potential of 1,2,3-thiadiazoles begins with an appreciation for their synthesis. The accessibility and versatility of synthetic routes allow for extensive structural modifications, which is fundamental to structure-activity relationship (SAR) studies.[1][5]

The Hurd-Mori Reaction: A Cornerstone of Synthesis

The most prevalent and versatile method for synthesizing the 1,2,3-thiadiazole core is the Hurd-Mori reaction.^{[2][6]} This reaction involves the cyclization of hydrazones, typically derived from ketones, with thionyl chloride (SOCl₂).^{[6][7]} The choice of this method is strategic; its robustness and tolerance for a wide range of functional groups on the starting ketone allow for the creation of diverse libraries of 1,2,3-thiadiazole analogs for screening.^{[1][8]}

Below is a generalized workflow for the synthesis of 1,2,3-thiadiazole derivatives, highlighting the key stages of the Hurd-Mori reaction.



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Caption: Generalized workflow for the Hurd-Mori synthesis of 1,2,3-thiadiazoles.

Applications in Human Health: Therapeutic Potential

The structural features of 1,2,3-thiadiazoles make them potent modulators of various enzymatic and cellular processes implicated in human diseases.

Anticancer Activity

1,2,3-Thiadiazole derivatives have emerged as a promising class of anticancer agents, often exhibiting multi-faceted mechanisms of action.[3][4]

2.1.1 Mechanism of Action: Inhibition of Tubulin Polymerization

A primary mechanism for several potent 1,2,3-thiadiazole derivatives is the disruption of microtubule dynamics.[3] Microtubules are essential for maintaining cell structure and for the formation of the mitotic spindle during cell division. By binding to tubulin, the protein subunit of microtubules, these compounds inhibit its polymerization.[3] This disruption leads to cell cycle arrest, typically in the G2/M phase, and ultimately triggers apoptosis (programmed cell death). [3]



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Caption: Inhibition of tubulin polymerization by 1,2,3-thiadiazole derivatives.

2.1.2 Other Anticancer Mechanisms Beyond tubulin inhibition, other mechanisms include:

- Hsp90 Inhibition: Certain derivatives inhibit Heat Shock Protein 90 (Hsp90), a chaperone protein essential for the stability of numerous oncoproteins.[4]
- Necroptosis Inhibition: A series of 1,2,3-thiadiazole benzylamides, known as necrostatins, have been identified as potent inhibitors of necroptosis, a form of regulated necrotic cell death.[5]

2.1.3 Quantitative Data: In Vitro Anticancer Efficacy

The efficacy of these compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth.

Compound Class	Cancer Cell Line	IC ₅₀ (μM)	Reference(s)
D-ring fused 1,2,3-thiadiazole DHEA derivative	T47D (Breast)	0.042 - 0.058	[1][4]
Pyrazole oxime with 4-methyl-1,2,3-thiadiazole	Panc-1 (Pancreas)	Potent activity	[4]
5-Aryl-4-(dihydroxyphenyl)-1,2,3-thiadiazoles	Various	Varies	[4]

2.1.4 Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Protocol: MTT Cytotoxicity Assay

- **Cell Seeding:** Seed cancer cells (e.g., T47D, Panc-1) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
- **Compound Treatment:** Prepare serial dilutions of the 1,2,3-thiadiazole test compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Adriamycin).
- **MTT Addition:** Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.
- **Solubilization:** Remove the medium and add 150 μL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
- **Data Acquisition:** Measure the absorbance of each well at 570 nm using a microplate reader.

- Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Antiviral Activity

Derivatives of 1,2,3-thiadiazole have demonstrated significant potential against a range of viruses.[1]

2.2.1 Anti-HIV Activity Certain 1,2,3-thiadiazole compounds have shown potent activity against the Human Immunodeficiency Virus (HIV-1).[1] For instance, a 5-(2,4-dibromophenyl)-1,2,3-thiadiazole derivative proved to be a highly active anti-HIV-1 agent with a half-maximal effective concentration (EC₅₀) of 0.0364 μM.[1]

2.2.2 Anti-TMV Activity In the agricultural sector, these compounds are effective against plant viruses like the Tobacco Mosaic Virus (TMV).[1] Substituted 1,2,3-thiadiazole-4-carboxamides have exhibited curative activity against TMV, with some derivatives outperforming the commercial standard tiadinil.[1]

2.2.3 Quantitative Data: Antiviral Efficacy

Compound/Derivative	Virus	Metric	Value	Reference(s)
5-(2,4-dibromophenyl)-1,2,3-thiadiazole	HIV-1	EC ₅₀	0.0364 μM	[1]
1,2,3-thiadiazole-4-carboxamide derivative	TMV	Curative Rate	60% at 500 μg/mL	[1]
1,2,3-thiadiazole with 1,3,4-oxadiazole ring	TMV	Inactivation Rate	90.3%	[1]

Antifungal and Antibacterial Activity

The 1,2,3-thiadiazole scaffold is also present in compounds with notable antifungal and antibacterial properties.[1]

2.3.1 Mechanism of Action: Ergosterol Biosynthesis Inhibition While not as extensively characterized for the 1,2,3-isomer specifically, a common antifungal mechanism for relatedazole compounds is the inhibition of ergosterol biosynthesis.[9] Ergosterol is a vital component of the fungal cell membrane. Inhibition of its synthesis disrupts membrane integrity, leading to fungal cell death.

2.3.2 Quantitative Data: Antifungal Efficacy

Compound Class	Fungal Strain	Inhibition (%)	Reference(s)
1,2,3-Thiadiazole-carboxamide derivative	Alternaria solani (AS)	100%	[1]
1,2,3-Thiadiazole-carboxamide derivative	Cercospora arachidicola (CA)	71%	[1]
1,2,3-Thiadiazole-carboxamide derivative	Colletotrichum lagenarium (CL)	95%	[1]

Applications in Agriculture: Crop Protection and Enhancement

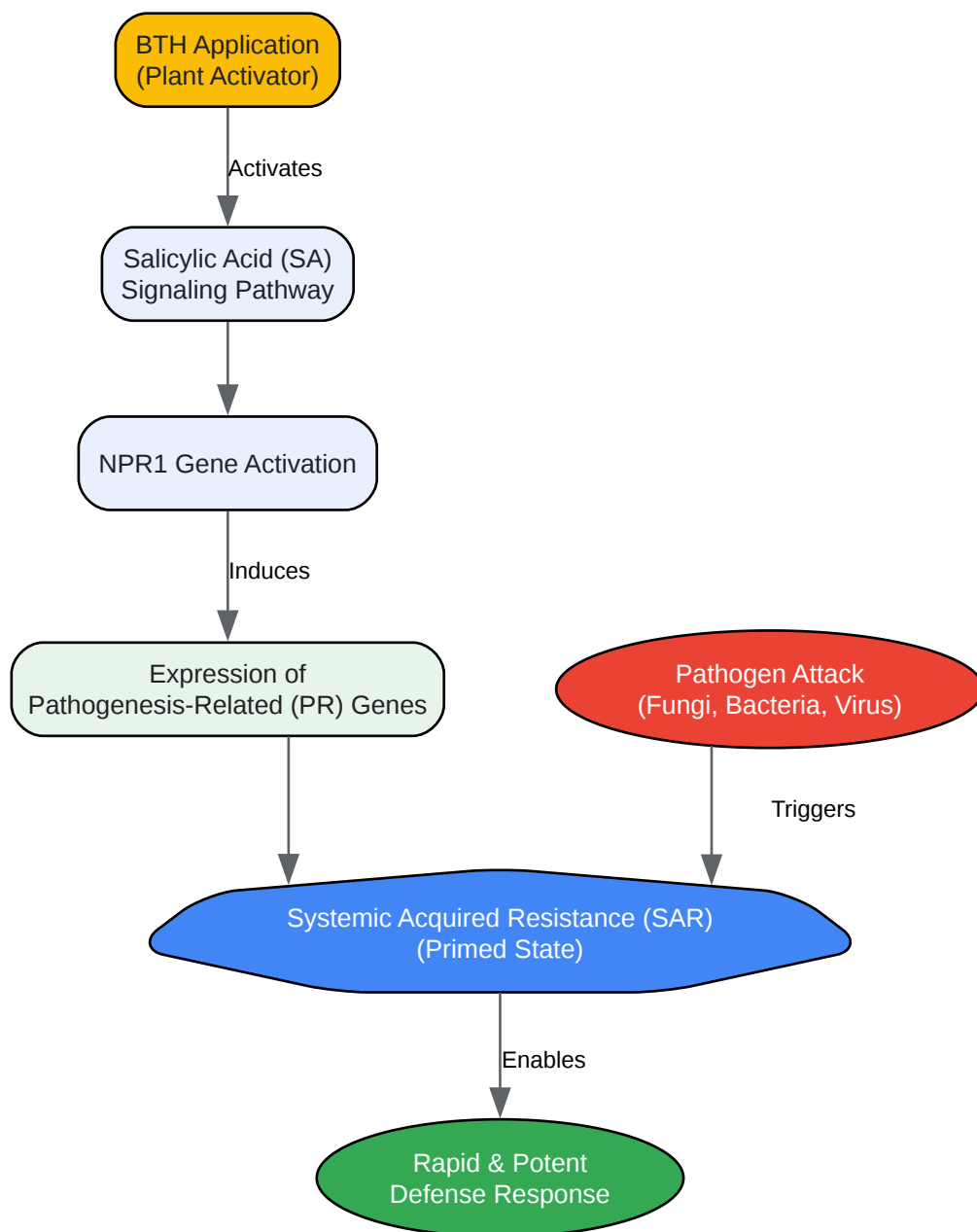
Beyond human health, 1,2,3-thiadiazoles play a crucial role in modern agriculture, primarily as plant activators and fungicides.[10][11]

Plant Activators and Systemic Acquired Resistance (SAR)

Perhaps the most commercially significant application of a 1,2,3-thiadiazole derivative is as a plant activator. The compound S-methyl benzo[1][12][13]thiadiazole-7-carbothioate (BTH) does

not act as a direct fungicide but instead mimics the natural plant defense signaling molecule, salicylic acid (SA).[11][13][14]

3.1.1 Mechanism of Action: Induction of SAR BTH treatment induces Systemic Acquired Resistance (SAR), a state of heightened, broad-spectrum immunity in plants.[11][13][15] Upon application, BTH triggers a signaling cascade that leads to the expression of pathogenesis-related (PR) genes.[14] This "primes" the plant, enabling it to mount a faster and more robust defense response upon subsequent attack by a wide range of pathogens.[16] This approach is a cornerstone of sustainable agriculture, as it leverages the plant's own defense machinery rather than relying solely on direct-acting pesticides.[13]



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